
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a bromine atom and two amino groups attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine typically involves the bromination of 1,2,4-triazine-3,5-dione. One common method includes the reaction of 1,2,4-triazine-3,5-dione with bromine in water at elevated temperatures. The reaction mixture is then neutralized with ammonia and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can modify the functional groups on the triazine ring.
Applications De Recherche Scientifique
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against D-amino acid oxidase.
6- (3-Bromo-2-naphthyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with potential biological activity.
Uniqueness
6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and amino groups make it a versatile intermediate for further chemical modifications and applications.
Propriétés
Numéro CAS |
831218-65-6 |
|---|---|
Formule moléculaire |
C3H6BrN5 |
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
6-bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C3H6BrN5/c4-1-2(5)7-3(6)9-8-1/h2H,5H2,(H3,6,7,9) |
Clé InChI |
LBRAVXLECLKOSV-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=NNC(=N1)N)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)

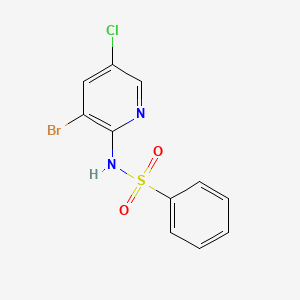

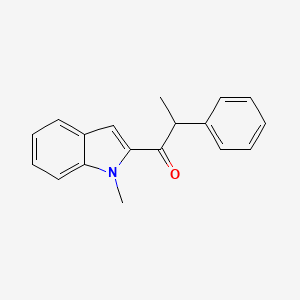

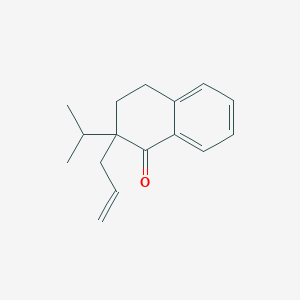
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
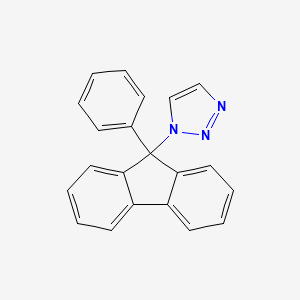

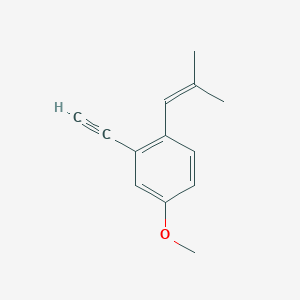
![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
